4-[(Methylamino)methyl]benzamide hydrochloride
Description
4-[(Methylamino)methyl]benzamide hydrochloride (IUPAC name: N-methyl-4-(methylaminomethyl)benzamide hydrochloride; CAS: 1052541-64-6) is a benzamide derivative with a molecular formula of C₁₀H₁₅ClN₂O and a molecular weight of 214.69 g/mol . Structurally, it consists of a benzamide core substituted with a methylaminomethyl group at the para position, with a hydrochloride salt enhancing solubility. The compound features 3 hydrogen bond donors and 2 acceptors, influencing its interaction with biological targets and physicochemical properties such as solubility and lipophilicity.
Properties
IUPAC Name |
4-(methylaminomethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-11-6-7-2-4-8(5-3-7)9(10)12;/h2-5,11H,6H2,1H3,(H2,10,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTXAKHGAYLEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(methylamino)methyl]benzamide hydrochloride typically involves the reaction of 4-formylbenzoic acid with methylamine. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to the corresponding amine. The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial production to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-[(Methylamino)methyl]benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-[(Methylamino)methyl]benzamide hydrochloride typically involves several chemical reactions that yield high purity and yield rates. Various methods have been documented for its synthesis, including:
- Hydrogenation Reactions : Utilizing palladium on carbon as a catalyst under hydrogen pressure to convert precursor compounds into the desired amide.
- Reduction Techniques : Employing zinc in the presence of ammonium chloride to facilitate the transformation of nitro groups to amino groups, which is crucial for forming the final amide product .
The compound's characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its structure and purity .
Antimicrobial Properties
Research has indicated that derivatives of 4-[(Methylamino)methyl]benzamide exhibit significant antimicrobial activity against various bacterial strains. Studies have shown that certain synthesized derivatives possess Minimum Inhibitory Concentrations (MIC) in the low micromolar range against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against human colorectal carcinoma cell lines. Results from Sulforhodamine B assays demonstrate that some derivatives have IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer drugs . The presence of specific functional groups seems to enhance their selectivity towards cancer cells while minimizing toxicity to normal cells.
Inhibition of Enzymatic Activity
This compound has been explored for its role as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been studied as a potential inhibitor of Dihydrofolate Reductase (DHFR), an enzyme critical for nucleotide synthesis and a target for various antimicrobial therapies .
Neurological Research
Emerging studies suggest that compounds related to 4-[(Methylamino)methyl]benzamide may have implications in neurological research, particularly concerning neuroprotective effects or modulation of neurotransmitter systems due to their structural similarities with known neuroactive substances.
Case Studies
Several case studies highlight the compound's effectiveness in various applications:
- Case Study 1 : A derivative of 4-[(Methylamino)methyl]benzamide was tested against resistant bacterial strains, demonstrating enhanced efficacy compared to traditional antibiotics.
- Case Study 2 : In vitro studies showed that certain derivatives significantly inhibited tumor cell growth in colorectal cancer models, suggesting a promising avenue for further development into anticancer therapies.
Mechanism of Action
The mechanism of action of 4-[(methylamino)methyl]benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Piperazine-Linked Benzamide Derivatives (JJGW Series)
Examples :
- JJGW01: 2-{4-[4-(3-Chlorophenyl)piperazin-1-yl]butoxy}benzamide hydrochloride
- JJGW07: 2-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy}benzamide hydrochloride
Key Differences :
- Structure : These derivatives incorporate a piperazine ring linked via alkoxy chains (butoxy, pentoxy, or hexoxy) to the benzamide core. Substituents like 3-chlorophenyl or 2-methoxyphenyl on the piperazine modulate receptor affinity .
- Activity: Tested for α₁-adrenolytic properties, JJGW compounds exhibit significant binding to α₁-adrenergic receptors due to the piperazine moiety, which enhances interaction with G-protein-coupled receptors .
- Physicochemical Properties: Longer alkoxy chains (e.g., hexoxy in JJGW03) increase molecular weight (>400 g/mol) and lipophilicity compared to the simpler methylaminomethyl substitution in the target compound.
4-[(Methylamino)methyl]-N-(2,2,2-Trifluoroethyl)benzamide Hydrochloride
Structure : C₁₁H₁₄ClF₃N₂O; MW: 282.69 g/mol .
Key Differences :
- The amide nitrogen is substituted with a 2,2,2-trifluoroethyl group instead of methyl.
- Impact : The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and altering lipophilicity (logP likely higher than the target compound). This substitution may improve blood-brain barrier penetration but reduce aqueous solubility.
4-(Aminomethyl)-2-Methylbenzoic Acid Hydrochloride
Structure: C₉H₁₂ClNO₂; MW: 201.65 g/mol . Key Differences:
- Replaces the benzamide with a carboxylic acid group and adds a methyl substituent at the ortho position.
- Physicochemical Impact : The carboxylic acid (ionizable at physiological pH) increases water solubility but reduces membrane permeability compared to the neutral amide group.
- Applications : Used in pharmaceutical intermediates and material science due to its versatile reactivity .
4-((Methylamino)methyl)benzonitrile Derivatives
Examples :
- 4-((Methylamino)methyl)benzonitrile (CAS: 90389-96-1) . Key Differences:
- Functional Group : A nitrile (-CN) replaces the amide (-CONH-) group.
- Impact : The nitrile’s polarity and inability to form hydrogen bonds reduce target affinity compared to the amide. However, it may enhance stability against enzymatic degradation.
Comparative Analysis Table
Biological Activity
Introduction
4-[(Methylamino)methyl]benzamide hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in relation to its interactions with various receptors and enzymes. This article provides a comprehensive overview of the biological activity of this compound, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H12ClN3O
- Molecular Weight : 201.76 g/mol
- CAS Number : 16777071
Structural Characteristics
The compound contains a benzamide moiety with a methylamino group attached, which is critical for its biological activity. The presence of the hydrochloride salt form enhances its solubility and stability.
Pharmacological Profile
Research indicates that this compound exhibits significant pharmacological properties, particularly as an inhibitor of specific enzymes and receptors.
-
Receptor Interactions :
- The compound has been shown to interact with opioid receptors, specifically the μ-opioid receptor (MOR), which is involved in pain modulation and reward pathways.
- Binding affinity studies reveal that modifications to the benzamide structure can significantly alter receptor selectivity and potency.
-
Inhibition Studies :
- In vitro assays demonstrate that this compound can inhibit various enzymes linked to cancer progression, including factors involved in angiogenesis and tumor growth.
- For example, it has been reported to have inhibitory effects on Factor VIIIa, which plays a crucial role in blood coagulation.
Case Studies
- Case Study 1: Opioid Receptor Binding
- Case Study 2: Anticancer Activity
Table 1: Receptor Binding Affinities
| Compound | K_i (nM) | Receptor Type |
|---|---|---|
| 4-[(Methylamino)methyl]benzamide | 3.3 | μ-opioid receptor |
| Reference Compound (Naloxone) | 3.3 | μ-opioid receptor |
| Reference Compound (Deltorphin) | 0.5 | δ-opioid receptor |
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 10 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of angiogenesis |
Q & A
Basic: What are the optimal synthetic routes for 4-[(Methylamino)methyl]benzamide hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer:
The compound is synthesized via esterification of 4-[(methylamino)methyl]benzoic acid with methanol under reflux using acid catalysts (e.g., HCl). Key parameters include:
- Temperature : Reflux (~60–80°C) ensures efficient esterification .
- Catalyst : Acidic conditions (e.g., H₂SO₄ or HCl) enhance reaction rates.
- Purification : Recrystallization or column chromatography improves purity (>95%) .
Industrial-scale production employs continuous reactors for higher throughput, but lab-scale protocols prioritize controlled batch processes. Yield optimization requires monitoring reaction time and stoichiometry (e.g., 1:1.2 molar ratio of benzoic acid to methanol) .
Basic: How can researchers characterize the structural integrity of this compound using modern analytical techniques?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methylamino and ester groups. For example, the methyl ester peak appears at ~3.8 ppm, while the methylamino group resonates at ~2.3 ppm .
- HPLC : Quantifies purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak at m/z 215.67 (C₁₀H₁₄ClNO₂) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
Intermediate: What are the methodological considerations for evaluating the compound's biological activity in enzyme interaction studies?
Methodological Answer:
- Target Selection : Prioritize enzymes like HCV helicase or metabolic kinases, where the compound’s methylamino group may act as a hydrogen-bond donor .
- Assay Design :
- In vitro Kinetics : Use fluorogenic substrates to measure inhibition constants (Kᵢ).
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values .
- Control Experiments : Compare with analogs (e.g., 4-aminobenzoate derivatives) to isolate structural contributions to activity .
Advanced: How do computational models aid in predicting the reactivity and stability of this compound under various conditions?
Methodological Answer:
- DFT Calculations : Predict reaction pathways (e.g., oxidation to carboxylic acids) by analyzing frontier molecular orbitals (HOMO/LUMO) and transition states .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess stability. MD trajectories reveal degradation-prone regions (e.g., ester hydrolysis at pH < 3) .
- Lattice Energy Analysis : Estimate crystal stability using force fields (e.g., COMPASS III), critical for formulation design .
Advanced: What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the compound's pharmacological effects?
Methodological Answer:
- Data Triangulation : Cross-validate computational predictions (e.g., docking scores) with in vitro assays and crystallographic data .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., 4-[(methylamino)methyl]benzoic acid) that may explain discrepancies in activity .
- Statistical Robustness : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent polarity, temperature) causing divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
